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Compound of Interest

Compound Name:
1-(2,5-Dimethoxyphenyl)-2-

nitropropene

Cat. No.: B7767115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 1-(2,5-
Dimethoxyphenyl)-2-nitropropene, a key intermediate in the synthesis of various

psychoactive compounds. Due to the limited availability of published, consolidated ¹H and ¹³C

Nuclear Magnetic Resonance (NMR) data for this specific molecule, this document outlines the

expected spectral features based on analogous compounds and provides a framework for

experimental data comparison.

Chemical Structure and Properties
IUPAC Name: 1-(2,5-Dimethoxyphenyl)-2-nitroprop-1-ene

Molecular Formula: C₁₁H₁₃NO₄

Molecular Weight: 223.23 g/mol

Appearance: Typically a yellow crystalline solid.
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The most common synthetic route to 1-(2,5-Dimethoxyphenyl)-2-nitropropene is the Henry

condensation (also known as a nitroaldol reaction) between 2,5-dimethoxybenzaldehyde and

nitroethane, typically in the presence of a basic catalyst such as ammonium acetate or an

amine like ethylenediamine diacetate (EDDA).

Experimental Protocol: Synthesis of 1-(2,5-
Dimethoxyphenyl)-2-nitropropene
A representative procedure involves the following steps:

Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent, such as isopropanol or glacial

acetic acid.

Add nitroethane and a catalytic amount of a base (e.g., ethylenediamine diacetate or

cyclohexylamine).

The reaction mixture is typically heated to reflux for several hours.

Upon cooling, the product often crystallizes from the solution.

The crude product can be purified by recrystallization from a solvent like methanol to yield

yellow crystals.

Spectroscopic Characterization Data
While specific, verified ¹H and ¹³C NMR data for 1-(2,5-Dimethoxyphenyl)-2-nitropropene is

not readily available in the public domain, the expected chemical shifts can be predicted based

on the structure and data from similar compounds. Researchers who synthesize this compound

should perform their own NMR analysis for structural confirmation.

Predicted ¹H NMR Spectral Data
The following table outlines the expected proton NMR signals for 1-(2,5-Dimethoxyphenyl)-2-
nitropropene. Actual experimental values may vary slightly depending on the solvent and

instrument used.
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Proton Assignment
Expected Chemical

Shift (ppm)
Multiplicity Integration

Vinylic Proton ~8.0 - 8.5 Singlet 1H

Aromatic Protons ~6.8 - 7.2 Multiplet 3H

Methoxy Protons

(OCH₃)
~3.8 - 4.0 Singlet 6H

Methyl Protons (CH₃) ~2.5 Singlet 3H

Predicted ¹³C NMR Spectral Data
The following table outlines the expected carbon-13 NMR signals.

Carbon Assignment Expected Chemical Shift (ppm)

C=C (Nitroalkene) ~140 - 150

C=C (Nitroalkene) ~130 - 140

Aromatic C-O ~150 - 155

Aromatic C-H & C-C ~110 - 130

Methoxy (OCH₃) ~55 - 60

Methyl (CH₃) ~15 - 20

Comparison with an Alternative: 1-Phenyl-2-
nitropropene
To provide a basis for comparison, the established NMR data for the related compound, 1-

phenyl-2-nitropropene (P2NP), is presented below. The absence of the two methoxy groups on

the phenyl ring in P2NP leads to a simpler aromatic region in the NMR spectra.

¹H and ¹³C NMR Data for 1-Phenyl-2-nitropropene
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¹H NMR ¹³C NMR

Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)

Vinylic Proton ~8.2 C=C (Nitroalkene) ~145

Aromatic Protons ~7.4 - 7.6 C=C (Nitroalkene) ~135

Methyl Protons ~2.5 Aromatic C (ipso) ~132

Aromatic C-H ~128 - 131

Methyl (CH₃) ~14

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of a

chemical compound like 1-(2,5-Dimethoxyphenyl)-2-nitropropene.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1-(2,5-
Dimethoxyphenyl)-2-nitropropene: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7767115#characterization-data-for-1-2-
5-dimethoxyphenyl-2-nitropropene-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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